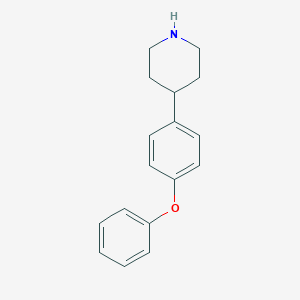![molecular formula C10H11NO2S B068636 [N-Methyl-N-phenylthiocarbamoyl]acetic acid CAS No. 172896-85-4](/img/structure/B68636.png)
[N-Methyl-N-phenylthiocarbamoyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N-Methyl-N-phenylthiocarbamoyl]acetic acid (MPTA) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTA is a thiocarbamate derivative that contains a phenyl group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and organic solvents. MPTA has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
[N-Methyl-N-phenylthiocarbamoyl]acetic acid reacts with amino acids and peptides to form stable thiourea derivatives. The reaction is based on the nucleophilic addition of the thiol group of the thiocarbamate to the carbonyl group of the amino acid or peptide. The resulting thiourea derivative is stable and can be analyzed by various analytical techniques, including chromatography and spectroscopy.
Effets Biochimiques Et Physiologiques
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [N-Methyl-N-phenylthiocarbamoyl]acetic acid has also been shown to inhibit the growth of cancer cells in vitro. These effects suggest that [N-Methyl-N-phenylthiocarbamoyl]acetic acid may have potential applications in the treatment of neurological disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several advantages as a reagent for laboratory experiments. It is a stable and easy-to-handle solid that can be stored for long periods of time. It is also relatively inexpensive compared to other reagents that are used for similar purposes. However, [N-Methyl-N-phenylthiocarbamoyl]acetic acid has some limitations as well. It is not very reactive towards some functional groups, such as alcohols and amines. It also requires careful handling due to its potential toxicity.
Orientations Futures
Future research on [N-Methyl-N-phenylthiocarbamoyl]acetic acid could focus on its potential applications in drug discovery and materials science. [N-Methyl-N-phenylthiocarbamoyl]acetic acid could be used as a starting material for the synthesis of new compounds with biological activity. It could also be used as a building block for the synthesis of new materials with unique properties. Further studies on the mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
[N-Methyl-N-phenylthiocarbamoyl]acetic acid can be synthesized by reacting N-methyl-N-phenylthiocarbamoyl chloride with sodium acetate in acetic acid. The reaction produces [N-Methyl-N-phenylthiocarbamoyl]acetic acid as a white crystalline solid with a yield of about 80%. The purity of the product can be improved by recrystallization from ethyl acetate.
Applications De Recherche Scientifique
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been used in scientific research as a reagent for the determination of amino acids and peptides. It has also been used as a reagent for the determination of aldehydes and ketones. [N-Methyl-N-phenylthiocarbamoyl]acetic acid is a versatile reagent that can be used in a wide range of applications due to its ability to react with a variety of functional groups.
Propriétés
Numéro CAS |
172896-85-4 |
|---|---|
Nom du produit |
[N-Methyl-N-phenylthiocarbamoyl]acetic acid |
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
3-(N-methylanilino)-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Clé InChI |
UJFNRZZXUOVFAB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
SMILES canonique |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Synonymes |
Propanoic acid, 3-(methylphenylamino)-3-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



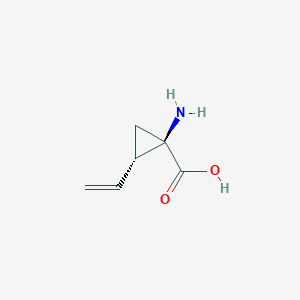
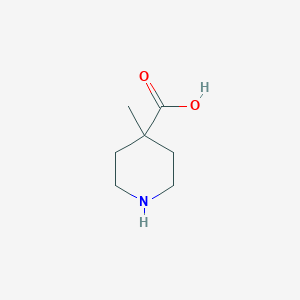
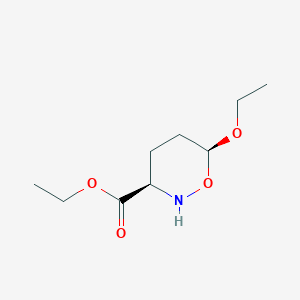
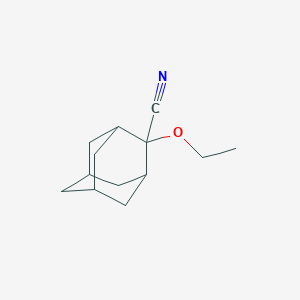
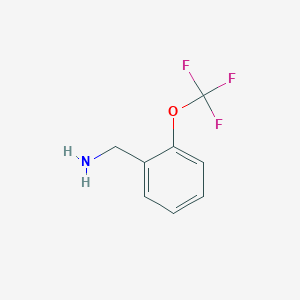

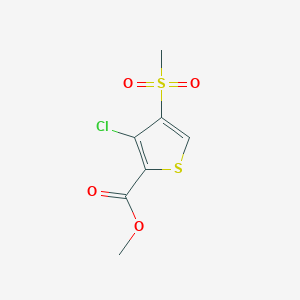
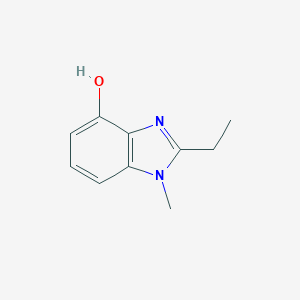
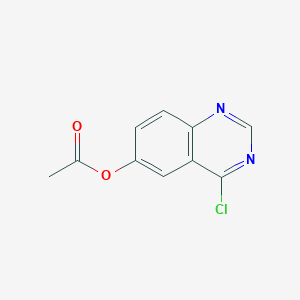
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
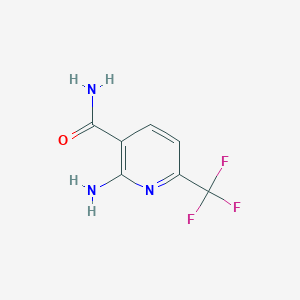
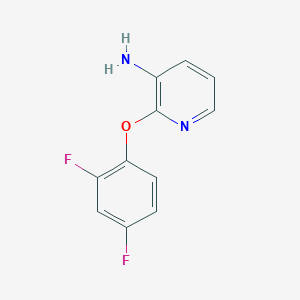
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
